(Z)-N-(2-Hydroxyethyl)docos-13-enamide

Descripción

Propiedades

IUPAC Name |

(Z)-N-(2-hydroxyethyl)docos-13-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYSMGXRWBTMRZ-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276553 |

Source

|

| Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18190-74-4 |

Source

|

| Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18190-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(2-Hydroxyethyl)docos-13-enamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (13Z)-N-(2-Hydroxyethyl)-13-docosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(2-hydroxyethyl)docos-13-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of (Z)-N-(2-Hydroxyethyl)docos-13-enamide

Executive Summary

(Z)-N-(2-Hydroxyethyl)docos-13-enamide, also known as Erucoylethanolamide, is a long-chain N-acylethanolamine (NAE), a class of lipid mediators with significant biological and pharmaceutical interest.[1] Its molecular structure, characterized by a long C22 monounsaturated acyl chain and a polar ethanolamide headgroup, defines its amphiphilic nature and governs its solubility, a critical parameter for formulation, delivery, and analytical characterization. This guide provides a comprehensive technical overview of its solubility profile in organic solvents. Due to the limited availability of direct empirical data for this specific molecule, this document establishes a robust predictive solubility profile based on the well-characterized behavior of its close structural analogue, Oleoylethanolamide (OEA).[2][3] Furthermore, it presents a definitive, field-proven experimental protocol for the empirical determination of its solubility, ensuring researchers can generate precise, reproducible data.

Molecular Profile and Physicochemical Characteristics

Understanding the molecule's intrinsic properties is fundamental to predicting its behavior in different solvent environments.

-

Chemical Name: this compound

-

Synonyms: Erucoylethanolamide, (13Z)-N-(2-Hydroxyethyl)docos-13-enamide[1]

-

CAS Number: 18190-74-4[4]

-

Molecular Formula: C₂₄H₄₇NO₂[1]

-

Molecular Weight: 381.64 g/mol [4]

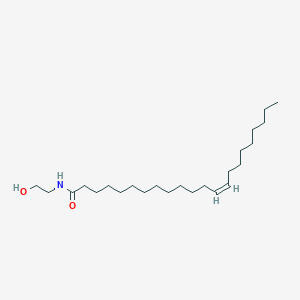

The molecule's structure is dominated by a 22-carbon lipophilic tail, rendered slightly more polar by a cis-double bond. This tail is counterbalanced by a hydrophilic N-(2-hydroxyethyl)amide headgroup capable of acting as both a hydrogen bond donor (from the hydroxyl and N-H groups) and acceptor (from the hydroxyl and carbonyl oxygens).

A key predictor of solubility is the octanol-water partition coefficient (LogP). With a predicted LogP of approximately 7.08, this compound is classified as extremely lipophilic, indicating a strong preference for non-aqueous, lipid-rich environments over water.[1]

Figure 1: Key functional regions of the target molecule.

Theoretical Principles of Solubility for Lipid Amides

The solubility of an amphiphilic molecule like an NAE is governed by the thermodynamic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The "like dissolves like" principle is paramount.

-

Nonpolar Solvents (e.g., Hexane, Toluene): While the long acyl chain has a strong affinity for these solvents via van der Waals forces, the polar ethanolamide headgroup does not. The energy required to break the strong hydrogen bonds between headgroups in the solid crystal lattice is not sufficiently compensated by interactions with the nonpolar solvent, leading to predicted low solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Chloroform): These solvents are highly effective. Chloroform can form a hydrogen bond with the carbonyl group, while DMSO and DMF are excellent hydrogen bond acceptors for the N-H and O-H protons. They also effectively solvate the hydrocarbon chain. This dual interaction capability makes them excellent solvents for NAEs.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the polar headgroup.[2][6] Concurrently, their alkyl portions interact favorably with the C22 tail. Consequently, high solubility is expected.

-

Aqueous Solvents: The molecule's large, hydrophobic chain (C22) results in a significant energetic penalty for dissolution in water, making it practically insoluble.[3]

Predictive Solubility Profile

The following table summarizes the predicted solubility of this compound at ambient temperature (20-25°C), based on extensive data from its C20 analogue, Oleoylethanolamide (OEA).[3][5][7] It is critical to note that these are expert predictions; for mission-critical applications, empirical verification via the protocol in Section 5.0 is mandatory.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Excellent H-bond acceptor; effectively solvates both polar and nonpolar regions. OEA is highly soluble (>100 mg/mL).[3] |

| Dimethylformamide (DMF) | > 50 mg/mL | Similar to DMSO with strong polar characteristics. OEA is highly soluble (>100 mg/mL).[3] | |

| Chloroform | 10 - 30 mg/mL | Good H-bond acceptor for the carbonyl group. OEA solubility is reported at ~20 mg/mL.[5] | |

| Dichloromethane (DCM) | 10 - 30 mg/mL | Similar properties to chloroform. | |

| Polar Protic | Ethanol | > 50 mg/mL | Excellent H-bond donor/acceptor for the headgroup and alkyl chain for the tail. OEA is highly soluble (>100 mg/mL).[3] |

| Methanol | > 25 mg/mL | Similar to ethanol but slightly more polar, may slightly reduce interaction with the long acyl tail compared to ethanol.[2] | |

| Nonpolar | Toluene | < 1 mg/mL | Favorable interaction with the acyl chain but insufficient to overcome the energy of the polar headgroup interactions. |

| n-Hexane | < 0.1 mg/mL | Very poor solvation of the polar ethanolamide headgroup. | |

| Aqueous | Water | < 0.001 mg/mL | Highly unfavorable energetics due to the large hydrophobic acyl chain. NAEs are generally considered water-insoluble.[8] |

Definitive Experimental Protocol for Solubility Determination

To move beyond prediction to definitive quantification, the Isothermal Shake-Flask Method is the gold standard, consistent with OECD Guideline 105.[9][10][11] This protocol is designed to be a self-validating system for generating reliable solubility data.

Principle of the Method

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After phase separation, the concentration of the solute in the supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[12]

Materials and Reagents

-

This compound (purity >98%)

-

HPLC-grade organic solvents

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker/incubator

-

Benchtop centrifuge with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

Step-by-Step Workflow

-

Preparation: Add an excess amount of this compound to a series of glass vials (perform in triplicate for each solvent). "Excess" is critical; a good starting point is 5-10 times the predicted soluble amount. If the prediction is 50 mg/mL, add 250-500 mg of solid to 1 mL of solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate vigorously for a preliminary period of 24 hours.

-

Expert Insight: For long-chain lipids, equilibrium can be slow to achieve. A time-point study is essential for validation. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield results within ±5% of each other.[15]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow coarse particles to settle. Subsequently, centrifuge the vials at a high speed (e.g., 5000 x g) for 20 minutes at the same constant temperature.

-

Expert Insight: Centrifugation is superior to filtration for lipid amides, which can adsorb to many filter membrane types, leading to artificially low solubility measurements.[16]

-

-

Sample Preparation for Analysis: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid material is disturbed. Perform a precise gravimetric or volumetric dilution with the appropriate mobile phase or solvent to bring the concentration into the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV (at ~205-210 nm) or, for higher specificity and sensitivity, LC-MS/MS method.[12][14] Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the analyte.

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for all dilution factors. The final result is reported as mg/mL or mol/L at the specified temperature.

Figure 2: Workflow for the Isothermal Shake-Flask Method.

Conclusion

While direct published solubility data for this compound remains scarce, a scientifically sound predictive profile can be established from its molecular structure and the known behavior of its close analogues. It is predicted to be highly soluble in polar organic solvents such as ethanol, DMSO, and DMF, moderately soluble in chlorinated solvents, and poorly soluble in nonpolar and aqueous media. For researchers in drug development and formulation science, this predictive framework serves as an essential starting point. However, for regulatory submissions, process development, or any GMP application, this must be superseded by precise empirical data generated via the robust, self-validating shake-flask protocol detailed herein.

References

-

Fengchen Group Co., Ltd. (n.d.). Oleoylethanolamide (Oleoyl Ethanolamine) BP EP USP CAS 111-58-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Oleoylethanolamide. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Ozalp, A., & Barroso, B. (2009). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. Analytical Biochemistry, 395(1), 68-76. Retrieved from [Link]

-

OECD. (1995). Test Guideline 105: Water Solubility. Retrieved from [Link]

-

Schuel, H., et al. (2002). N-Acylethanolamines in Human Reproductive Fluids. Chemistry and Physics of Lipids, 121(1-2), 211-227. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Persson, L. C., et al. (2013). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Pharmaceutical Research, 30(12), 3225-3237. Retrieved from [Link]

-

Artmann, A., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(5), 1225-1234. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 13-Docosenamide, (Z)- (CAS 112-84-5). Retrieved from [Link]

-

Persson, E. M., et al. (2007). Prediction of Drug Solubility in Lipid Mixtures from the Individual Ingredients. Journal of Pharmaceutical Sciences, 96(9), 2494-2503. Retrieved from [Link]

-

Artmann, A., et al. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of Lipid Research, 51(5), 1225-1234. Retrieved from [Link]

-

Ralston, A. W., et al. (1942). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry, 7(6), 546-551. Retrieved from [Link]

-

ChemBK. (n.d.). (z)-13-docosenamide. Retrieved from [Link]

-

Blankman, J. L., & Cravatt, B. F. (2013). Chemical-proteomic probes for Fabs. ACS Chemical Biology, 8(1), 79-88. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Acylethanolamine. Retrieved from [Link]

-

Tsuboi, K., et al. (2022). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 23(22), 14319. Retrieved from [Link]

-

Bwambok, D. K., et al. (2021). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications. Journal of the American Oil Chemists' Society, 98(10), 1069-1080. Retrieved from [Link]

-

Okamoto, Y., et al. (2007). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Journal of Lipid Research, 48(2), 249-265. Retrieved from [Link]

-

Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Oleoylethanolamide (Oleoyl Ethanolamine) BP EP USP CAS 111-58-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. ~98% (TLC), PPARα agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. Oleoylethanolamide [medbox.iiab.me]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-N-(2-Hydroxyethyl)docos-13-enamide CAS number and chemical identifiers

The following technical monograph provides an in-depth analysis of (Z)-N-(2-Hydroxyethyl)docos-13-enamide , structured for researchers in medicinal chemistry and industrial formulation.

Chemical Identity & Core Identifiers

Overview:

this compound, commonly known as N-(2-Hydroxyethyl)erucamide , is a non-ionic surfactant and bioactive lipid belonging to the class of N-acylethanolamines (NAEs). Structurally, it consists of a monounsaturated fatty acid tail (erucic acid, C22:1

| Identifier Type | Value |

| CAS Registry Number | 18190-74-4 |

| IUPAC Name | This compound |

| Common Synonyms | N-Erucoyl ethanolamine; N-(2-Hydroxyethyl)erucamide; NAE 22:1 |

| Molecular Formula | C₂₄H₄₇NO₂ |

| Molecular Weight | 381.64 g/mol |

| SMILES | CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCO |

| InChI Key | (Predicted) KVUDIIDXQOQYAG-KTKRTIGZSA-N |

| Classification | Fatty Acid Amide (Secondary); N-Acylethanolamine (NAE) |

Physicochemical Properties[1][2][3][4][5][6][7]

The amphiphilic nature of this compound—possessing a long hydrophobic chain and a polar hydroxylated head group—dictates its behavior in both biological membranes and polymer matrices.

| Property | Data / Observation |

| Physical State | Waxy solid or flakes (at 25°C) |

| Melting Point | 56 – 62 °C (Lower than primary erucamide due to disrupted H-bonding) |

| Solubility | Soluble in ethanol, chloroform, DMSO; Insoluble in water |

| LogP | ~7.08 (Predicted) – Highly lipophilic |

| pKa | ~14.8 (Amide nitrogen, neutral at physiological pH) |

| Stability | Stable under ambient conditions; susceptible to oxidation at the C13 alkene |

Synthesis & Manufacturing Protocol

The synthesis of this compound is achieved through the amidation of erucic acid (or its methyl ester) with monoethanolamine. The following protocol outlines a laboratory-scale synthesis optimized for high purity.

Reaction Scheme

The reaction proceeds via nucleophilic acyl substitution. The cis (Z) configuration at C13 is preserved under controlled thermal conditions.

Figure 1: Synthetic pathway via direct amidation. The reaction is driven to completion by the continuous removal of water.

Step-by-Step Protocol

-

Reagent Preparation:

-

Charge a 3-neck round-bottom flask with Erucic Acid (1.0 eq) .

-

Add Monoethanolamine (1.1 eq) . A slight excess ensures complete consumption of the fatty acid.

-

Catalyst: Add 0.1 mol% Sodium Methoxide (NaOMe) or Boric Acid to accelerate the reaction.

-

-

Reaction Conditions:

-

Equip the flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (or vacuum distillation setup).

-

Heat the mixture to 140–160°C under a nitrogen blanket.

-

Critical Control Point: Monitor water evolution. The reaction is complete when the acid value (AV) drops below 5 mg KOH/g.

-

-

Purification:

-

Cool the reaction mass to 80°C.

-

Recrystallization: Dissolve the crude product in hot ethanol or isopropanol. Cool slowly to 4°C to precipitate the amide.

-

Filter and wash with cold solvent to remove unreacted amine and catalyst residues.

-

Dry under vacuum at 40°C.

-

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| –NH– | 6.0 – 6.2 | Broad Singlet | 1H | Amide proton |

| –CH=CH– | 5.35 | Multiplet | 2H | Vinylic protons (C13, C14) |

| –CH₂–OH | 3.72 | Triplet | 2H | Ethanolamine O-methylene |

| –NH–CH₂– | 3.41 | Multiplet | 2H | Ethanolamine N-methylene |

| –CO–CH₂– | 2.18 | Triplet | 2H | |

| –CH₂–C= | 2.01 | Multiplet | 4H | Allylic protons |

| –CH₃ | 0.88 | Triplet | 3H | Terminal methyl |

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 381 [M]+

-

McLafferty Rearrangement: A characteristic peak at m/z 74 or 88 is often suppressed in amides, but fragments corresponding to the N-hydroxyethyl amine head group (m/z 62) may be observed.

-

Derivatization: For GC analysis, silylation (BSTFA) of the free hydroxyl group is recommended to improve volatility and peak shape.

Biological Relevance & Drug Development Potential

While often categorized as an industrial excipient, This compound is a bioactive lipid. It acts as a "congener" in the endocannabinoid system (ECS).

Mechanism of Action: The Entourage Effect

This compound is an analog of Anandamide (AEA) . It does not bind strongly to Cannabinoid receptors (CB1/CB2) itself but modulates the levels of endogenous ligands.

-

FAAH Inhibition: It competes for Fatty Acid Amide Hydrolase (FAAH) , the enzyme responsible for degrading Anandamide.

-

NAAA Modulation: It may interact with N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme regulating inflammation via PEA (Palmitoylethanolamine).[1]

-

Result: Increased half-life and local concentration of Anandamide and PEA, enhancing their analgesic and anti-inflammatory effects.

Figure 2: Pharmacological mechanism. The compound acts as a substrate decoy for FAAH, preserving endogenous Anandamide levels.

Industrial Applications

In drug delivery and material science, this compound serves dual roles:

-

Slip Agent & Lubricant: In pharmaceutical packaging (e.g., polyolefin films for blister packs), it migrates to the surface to reduce the coefficient of friction (CoF), preventing film blocking.

-

Permeation Enhancer: The amphiphilic structure allows it to disrupt the stratum corneum lipid bilayer reversibly, potentially enhancing the transdermal delivery of co-administered drugs.

-

Dispersant: Used in lipid nanoparticle (LNP) formulations to stabilize hydrophobic drug payloads.

Safety & Regulatory Status

-

Toxicity: Generally regarded as low toxicity. LD50 (oral, rat) > 5000 mg/kg (based on Erucamide data).

-

Irritation: Mild skin/eye irritant in pure concentrated form.

-

Regulatory:

-

FDA: Listed in 21 CFR 177.1200 (Cellophane) and 175.105 (Adhesives) as an indirect food additive.

-

REACH: Pre-registered.

-

References

-

PubChem. (2024). This compound Compound Summary. National Center for Biotechnology Information. Link

-

GuideChem. (2024). Chemical Properties and CAS 18190-74-4 Data. Link

-

Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences. Link

-

Santa Cruz Biotechnology. (2024).[2] N-(2-Hydroxyethyl)erucamide Product Monograph. Link

-

ChemicalBook. (2024).[3] Erucamide and Derivatives: Industrial Applications and Safety. Link

Sources

Biosynthetic Pathways and Derivatives of (Z)-N-(2-Hydroxyethyl)docos-13-enamide

Common Name: N-Erucoylethanolamine (Erucyl-EA) Chemical Class: Long-Chain N-Acylethanolamine (LC-NAE) Content Type: Technical Whitepaper

Executive Summary

(Z)-N-(2-Hydroxyethyl)docos-13-enamide, commonly referred to as N-Erucoylethanolamine (Erucyl-EA) , is a bioactive lipid mediator belonging to the N-acylethanolamine (NAE) family. Structurally derived from erucic acid (22:1

While less characterized than its shorter-chain congeners like Anandamide (AEA) or Oleoylethanolamide (OEA), Erucyl-EA represents a critical intersection between dietary very-long-chain monounsaturated fatty acids (VLCMUFAs) and lipid signaling. This guide delineates the biosynthetic architecture, metabolic flux, and analytical quantification of Erucyl-EA, providing a roadmap for researchers investigating its role in neuroprotection, myelin maintenance, and inflammation.

Molecular Identity & Structural Significance

The physicochemical properties of Erucyl-EA dictate its membrane behavior and enzyme affinity. Unlike polyunsaturated NAEs (e.g., AEA) that adopt a "hairpin" conformation in the FAAH active site, the rigid, monounsaturated C22 chain of Erucyl-EA suggests distinct binding kinetics.

| Property | Specification | Significance |

| IUPAC Name | This compound | Defines stereochemistry (Cis/Z) at |

| Lipid Number | NAE 22:1 ( | Indicates biosynthetic origin from Erucic acid. |

| Molecular Weight | ~381.64 g/mol | High hydrophobicity; requires solvent extraction. |

| Critical Feature | Susceptible to oxidative metabolism (epoxidation). |

Biosynthetic Architectures

The biosynthesis of Erucyl-EA does not occur via direct condensation of fatty acid and amine. Instead, it follows the Phospholipid Remodeling Pathway , primarily driven by the enzyme N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).

The Canonical NAPE-PLD Pathway

The production of Erucyl-EA is an "on-demand" process triggered by intracellular calcium transients.

-

N-Acylation (Rate-Limiting Step): A calcium-dependent N-acyltransferase (Ca-NAT) transfers the erucoyl chain from the sn-1 position of a donor phospholipid (likely PC-22:1) to the primary amine of phosphatidylethanolamine (PE).[1]

-

Intermediate:N-Erucoyl-Phosphatidylethanolamine (N-Erucoyl-PE) .

-

-

Hydrolysis: NAPE-PLD hydrolyzes the distal phosphodiester bond of N-Erucoyl-PE.

-

Products:Erucyl-EA + Phosphatidic Acid.

-

Alternative "Multi-Step" Routes

In tissues with low NAPE-PLD expression (e.g., specific macrophage subsets), Erucyl-EA is generated via the ABHD4/GDE1 pathway :

-

ABHD4 (

-hydrolase domain 4): Removes acyl chains from the sn-1 and sn-2 positions of N-Erucoyl-PE.-

Intermediate: Glycerophospho-N-erucoylethanolamine (GP-Erucyl-EA).

-

-

GDE1 (Glycerophosphodiesterase 1): Cleaves the phosphate headgroup to release Erucyl-EA.

Visualization: Biosynthetic Flux

Figure 1: Dual biosynthetic pathways for Erucyl-EA. The canonical NAPE-PLD route (center) is the primary source in neural tissue, while the ABHD4/GDE1 route (bottom) serves as a metabolic backup.

Catabolic Flux & Metabolic Derivatives

The biological half-life of Erucyl-EA is strictly regulated by hydrolytic enzymes. Understanding these pathways is crucial for developing enzyme inhibitors that elevate endogenous Erucyl-EA levels.

Hydrolytic Degradation

-

FAAH (Fatty Acid Amide Hydrolase): The primary catabolic enzyme.[2] FAAH resides in the ER membrane and hydrolyzes Erucyl-EA into Erucic Acid and Ethanolamine .

-

Kinetics: Long-chain NAEs (C22) often show slower hydrolysis rates compared to AEA (C20), potentially making Erucyl-EA a longer-acting signaling lipid.

-

-

NAAA (N-Acylethanolamine-hydrolyzing Acid Amidase): A lysosomal enzyme.[3][4][5] While NAAA prefers Palmitoylethanolamide (PEA), it contributes to Erucyl-EA degradation in macrophages during inflammation (acidic pH).

Oxidative Metabolism (The Derivative Frontier)

The

-

Derivative: 13,14-Epoxy-docosenoylethanolamine .

-

Significance: Epoxidized NAEs often possess distinct anti-inflammatory properties or act as dual-ligands for Cannabinoid and PPAR receptors.

Visualization: Metabolic Fate

Figure 2: Metabolic divergence of Erucyl-EA. Hydrolysis (Red) terminates signaling, while Oxidation (Blue) generates secondary bioactive epoxides.

Analytical Protocol: LC-MS/MS Quantification

To study Erucyl-EA, researchers must utilize a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: Plasma, CSF, or Brain Homogenate.

-

Internal Standard (ISTD): Use d4-OEA or d4-AEA (if d4-Erucyl-EA is unavailable).

-

Solvent: Toluene or Chloroform/Methanol (2:1). Toluene is preferred for very long-chain lipids to minimize non-polar lipid carryover.

Instrumental Parameters (Guideline)

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

-

-

Gradient: High organic start (60% B) ramping to 100% B to elute the hydrophobic C22 chain.

-

MRM Transitions (Positive Mode):

-

Precursor: [M+H]+ 382.4

-

Product:62.1 (Ethanolamine fragment)

-

Qualifier:364.4 (Loss of water)

-

Self-Validation Checkpoints

-

Recovery Spike: Spike synthetic Erucyl-EA into a "blank" matrix (e.g., BSA) to calculate extraction efficiency.

-

Linearity: Standard curve must range from 0.5 nM to 500 nM (

). -

Carryover Check: Inject a solvent blank after the highest standard; C22 lipids are "sticky" and prone to carryover.

Synthetic & Therapeutic Perspectives[4]

Drug development efforts often focus on stabilizing NAEs against FAAH degradation to prolong their therapeutic window.

Structural Analogs (Derivatives)

-

-Methylation: Adding a methyl group to the carbon adjacent to the amide nitrogen creates steric hindrance, blocking FAAH access.

-

Compound:(Z)-N-(1-hydroxypropan-2-yl)docos-13-enamide .

-

-

Carbamate Analogs: Replacing the amide bond with a carbamate linkage prevents hydrolysis entirely, acting as a "systemic" mimetic.

The "Entourage" Hypothesis

Erucyl-EA may act as an "Entourage Compound." Even if it binds weakly to cannabinoid receptors, it acts as an alternative substrate for FAAH.

-

Mechanism:[5][6][7][8] High concentrations of Erucyl-EA distract FAAH.

-

Result: Reduced hydrolysis of Anandamide (AEA), leading to elevated endocannabinoid tone.

References

-

Ueda, N., et al. (2013). "Biosynthesis and degradation of the endocannabinoid anandamide and other N-acylethanolamines." The FEBS Journal. Link

-

Cravatt, B. F., et al. (1996). "Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides."[3][9] Nature. Link

-

Tsuboi, K., et al. (2018). "Endocannabinoids and related N-acylethanolamines: biological activities and metabolism."[6][9][10] Inflammation and Regeneration. Link

-

Wang, J., & Ueda, N. (2009). "Biology of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D." Progress in Lipid Research. Link

-

Hansen, H. S., et al. (2000). "Formation of N-acyl-phosphatidylethanolamines and N-acylethanolamines: proposed role in neuroprotection." Biochemistry and Cell Biology. Link

Sources

- 1. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis and inactivation of N-arachidonoylethanolamine (anandamide) and N-docosahexaenoylethanolamine in bovine retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Composition and Biological Activities of Pelargonium sp.: A Review with In Silico Insights into Potential Anti-Inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 9. Localization of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) expression in mouse brain: A new perspective on N-acylethanolamines as neural signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Critical micelle concentration (CMC) of (Z)-N-(2-Hydroxyethyl)docos-13-enamide

An In-depth Technical Guide Critical Micelle Concentration (CMC) of (Z)-N-(2-Hydroxyethyl)docos-13-enamide

Abstract

This compound, a long-chain N-acylethanolamine structurally related to the endocannabinoid anandamide, possesses amphiphilic properties that position it as a molecule of significant interest for applications in drug delivery, material science, and biochemical research. A fundamental parameter governing its self-assembly in aqueous media is the Critical Micelle Concentration (CMC). The CMC represents the concentration threshold at which monomeric molecules aggregate to form thermodynamically stable micellar structures. Understanding and accurately determining the CMC is paramount for harnessing its surfactant capabilities. This guide provides a comprehensive overview of the theoretical principles of micellization and details robust, field-proven experimental methodologies for the precise determination of the CMC of this compound. We present step-by-step protocols for surface tensiometry, fluorescence spectroscopy, and conductivity measurements, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Molecular Context and Importance of the CMC

This compound belongs to the family of N-acylethanolamines (NAEs), which includes biologically significant lipids like anandamide (N-arachidonoylethanolamine) and oleoylethanolamide (OEA).[1][2] These molecules are characterized by a hydrophilic ethanolamine headgroup and a long, lipophilic fatty acid tail. This inherent dual nature, or amphiphilicity, drives their behavior as surfactants in aqueous solutions.[3]

The Critical Micelle Concentration (CMC) is the defining characteristic of a surfactant.[4] Below this concentration, surfactant molecules exist predominantly as individual monomers. As the concentration increases to the CMC, the surface tension of the solution changes drastically until the interface is saturated.[5] Above the CMC, the monomers spontaneously self-assemble into micelles, which are colloidal aggregates where the hydrophobic tails form a core shielded from the water by a shell of hydrophilic headgroups.[4][6]

For professionals in drug development and research, a precise understanding of the CMC is critical for several reasons:

-

Solubilization of Poorly Soluble APIs: Micelles can encapsulate hydrophobic active pharmaceutical ingredients (APIs) within their core, significantly increasing their aqueous solubility and bioavailability.

-

Formulation Stability: The CMC is a key parameter for creating stable emulsions, foams, and suspensions used in pharmaceutical and cosmetic formulations.[7]

-

Biological Interactions: Micelle formation can influence how a molecule interacts with biological membranes and proteins, a crucial consideration in pharmacology and toxicology.[8]

This guide serves as a technical blueprint for the experimental determination of this pivotal parameter. While specific CMC values for this compound are not extensively published, the methodologies described herein are the gold-standard approaches for its empirical measurement.

The Science of Self-Assembly: Principles of Micellization

The formation of micelles is a thermodynamically driven process governed primarily by the hydrophobic effect. In an aqueous environment, the long hydrocarbon tail of this compound disrupts the highly ordered hydrogen-bonding network of water molecules, creating an energetically unfavorable state. To minimize this disruption and increase the overall entropy of the system, the hydrophobic tails aggregate, effectively sequestering themselves from the water. This self-assembly is a cooperative process that occurs abruptly once the monomer concentration reaches the CMC.[4]

Several factors can influence the measured CMC value:

-

Temperature: Affects both the hydration of the headgroup and the hydrophobic interactions of the tail.

-

Ionic Strength: The presence of electrolytes can shield electrostatic repulsion between headgroups, often leading to a lower CMC.

-

pH: Can alter the charge of the headgroup if it contains ionizable moieties.

-

Purity of the Surfactant: Impurities can significantly alter the CMC value.

Experimental Protocols for CMC Determination

The onset of micellization causes distinct changes in several physicochemical properties of a solution. The following protocols leverage these changes for accurate CMC determination.

Method 1: Surface Tensiometry

Expertise & Rationale: This is the most direct and classical method for CMC determination.[9] It relies on the principle that surfactant monomers reduce the surface tension of a liquid by adsorbing at the air-water interface. As concentration increases, the interface becomes saturated. At the CMC, micelles begin to form in the bulk solution, and the concentration of free monomers (and thus the surface tension) remains relatively constant.[5][10] The plot of surface tension versus the logarithm of concentration yields a distinct inflection point, which is the CMC.[9]

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., ethanol, DMSO) before creating a primary aqueous stock solution in a buffer of choice (e.g., PBS, pH 7.4) at a concentration well above the expected CMC.

-

Concentration Series: Prepare a series of dilutions from the stock solution. A logarithmic dilution series is most efficient for covering a wide concentration range.

-

Instrument Calibration: Calibrate a surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions, ensuring the measurement probe is impeccably clean.

-

Measurement: Measure the surface tension of each solution, starting from the most dilute and proceeding to the most concentrated to minimize cross-contamination. Allow the reading to stabilize for each measurement.

-

Data Analysis: Plot surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

-

CMC Determination: The plot will show two linear regions. The CMC is the concentration at the intersection of the regression lines drawn through these two regions.[5]

Workflow for Surface Tensiometry

Caption: A step-by-step workflow for determining the CMC using surface tensiometry.

Method 2: Fluorescence Spectroscopy with a Hydrophobic Probe

Expertise & Rationale: This method offers high sensitivity and is particularly useful for low CMC values.[10] It employs a fluorescent probe (e.g., pyrene) whose emission spectrum is highly sensitive to the polarity of its microenvironment. In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene partitions into the nonpolar micellar core. This environmental shift causes a distinct change in the vibronic fine structure of the emission spectrum, most notably the ratio of the first and third vibronic peaks (I₁/I₃).[10] A plot of this ratio versus surfactant concentration shows a sharp sigmoidal transition at the CMC.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of this compound solutions as described in the tensiometry method.

-

Probe Addition: To each solution, add a small aliquot of a concentrated pyrene stock solution (typically in acetone or methanol) to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). The volume of the aliquot should be negligible (<0.1%) to avoid altering the surfactant concentration.

-

Equilibration: Gently mix and allow the solutions to equilibrate for at least 30 minutes in the dark to allow for probe partitioning and to avoid photobleaching.

-

Spectrofluorometer Setup: Set the excitation wavelength for pyrene (typically ~335 nm). Set the emission scan range to capture the relevant peaks (e.g., 350-450 nm).

-

Measurement: Record the fluorescence emission spectrum for each sample.

-

Data Analysis: From each spectrum, determine the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

CMC Determination: Plot the I₁/I₃ ratio versus the logarithm of the surfactant concentration. Fit the data to a sigmoidal curve; the center of the inflection point corresponds to the CMC.

Logical Relationship for Fluorescence Probe Method

Caption: The environmental change of a fluorescent probe at the CMC.

Method 3: Conductivity Measurement

Trustworthiness & Rationale: This method is highly reliable for ionic surfactants but can also be adapted for non-ionic surfactants if a background electrolyte is present. The principle is based on the change in the mobility of charge carriers. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the newly added surfactant forms micelles. These larger aggregates have lower mobility than individual monomers and can also bind counter-ions, leading to a decrease in the slope of the conductivity vs. concentration plot.[6] The break-point in this plot is a self-validating indicator of the CMC.[11]

Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of this compound solutions in high-purity, deionized water. If the intrinsic conductivity is too low, a small amount of a benign electrolyte (e.g., KCl) can be added consistently across all samples.

-

Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell. Maintaining a constant temperature is critical as conductivity is highly temperature-dependent.

-

Measurement: Measure the specific conductivity of each solution, ensuring the probe is thoroughly rinsed with deionized water and then with the next sample before each measurement.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

CMC Determination: The plot will exhibit two linear regions with different slopes. The CMC is the concentration corresponding to the intersection point of the two extrapolated linear fits.

Data Summary and Validation

A key aspect of scientific integrity is the validation of results through orthogonal methods. The data obtained from the different techniques should be compiled for comparison.

Table 1: Hypothetical CMC Data for this compound

| Experimental Method | Measured Parameter | Observable Change at CMC | Hypothetical CMC (mM) |

| Surface Tensiometry | Surface Tension (mN/m) | Inflection point in γ vs. log C plot | 0.045 |

| Fluorescence (Pyrene) | I₁/I₃ Emission Ratio | Sigmoidal decrease in ratio vs. log C | 0.042 |

| Conductivity | Specific Conductivity (µS/cm) | Break in slope of κ vs. C plot | 0.048 |

The convergence of CMC values from these distinct physical measurements provides strong confidence in the determined value. Minor variations are expected due to the different principles and sensitivities of each method.

Conclusion

The critical micelle concentration is a non-negotiable parameter for any researcher, scientist, or drug development professional working with amphiphilic molecules like this compound. Its accurate determination is fundamental to designing effective delivery systems, ensuring the stability of formulations, and understanding biological activity. This guide has detailed the theoretical basis and provided robust, step-by-step protocols for three authoritative methods: surface tensiometry, fluorescence spectroscopy, and conductivity. By applying these self-validating experimental systems and understanding the causality behind the protocols, professionals can confidently measure the CMC and unlock the full potential of this promising molecule.

References

-

Title: How to measure Critical Micelle concentration (CMC)? Source: ResearchGate URL: [Link]

-

Title: Method for Measurement of Critical Micelle Concentration Source: Just Agriculture URL: [Link]

-

Title: Determination of the critical micelle concentration in simulations of surfactant systems Source: The Journal of Chemical Physics URL: [Link]

-

Title: Critical micelle concentration (CMC) and surfactant concentration Source: KRÜSS Scientific URL: [Link]

-

Title: Oleoylethanolamide: The role of a bioactive lipid amide in modulating eating behaviour Source: ResearchGate URL: [Link]

-

Title: Oleoylethanolamide | C20H39NO2 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Anandamide Revisited: How Cholesterol and Ceramides Control Receptor-Dependent and Receptor-Independent Signal Transmission Pathways of a Lipid Neurotransmitter Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide | C26H51NO3 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis Source: MDPI URL: [Link]

-

Title: Anandamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Oleoylethanolamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: What is Anandamide? Explaining the Bliss Molecule Source: Troscriptions URL: [Link]

-

Title: Effects of oleoylethanolamide supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial Source: ResearchGate URL: [Link]

-

Title: Critical micelle concentration - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science] Source: YouTube URL: [Link]

Sources

- 1. Anandamide - Wikipedia [en.wikipedia.org]

- 2. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 3. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. justagriculture.in [justagriculture.in]

- 7. researchgate.net [researchgate.net]

- 8. Anandamide Revisited: How Cholesterol and Ceramides Control Receptor-Dependent and Receptor-Independent Signal Transmission Pathways of a Lipid Neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. youtube.com [youtube.com]

Technical Whitepaper: Thermodynamic & Phase Behavior of (Z)-N-(2-Hydroxyethyl)docos-13-enamide

Here is the in-depth technical guide on the melting point and phase transition of (Z)-N-(2-Hydroxyethyl)docos-13-enamide.

Critical Parameters for Lipid Formulation & Drug Delivery Systems

Executive Summary

This compound (commonly Erucamide MEA ) is a non-ionic surfactant and bioactive lipid analog critical to modern drug delivery, specifically in the engineering of Lipid Nanoparticles (LNPs) and transdermal permeation enhancers. Unlike its primary amide precursor (Erucamide), the addition of a hydroxyethyl head group fundamentally alters its thermodynamic profile, lowering its melting point and introducing complex lyotropic phase behaviors.

This guide provides a definitive analysis of its thermal properties, focusing on the 63–64°C melting transition , and offers validated protocols for characterizing its phase behavior in pharmaceutical formulations.

Molecular Architecture & Thermodynamics

To control the phase transition of this molecule, one must understand the competition between its three structural domains. The molecule does not simply "melt"; it undergoes a disassembly of specific intermolecular forces.

Structural Domains

| Domain | Chemical Feature | Thermodynamic Function |

| Hydrophobic Tail | C22 Alkyl Chain | Drives crystallization via Van der Waals forces. High latent heat of fusion. |

| The "Kink" | cis-13 Double Bond | Critical Disrupter. The (Z)-configuration prevents tight crystalline packing, significantly lowering the melting point compared to saturated Behenamide MEA. |

| Polar Head | N-(2-Hydroxyethyl) | Stabilizer. Forms intermolecular Hydrogen bonds (Amide-H |

The Melting Mechanism

The melting point of 63–64°C represents the energy threshold required to break the hydrogen-bonded network of the head groups. The hydrophobic tails, already disordered by the cis-kink, contribute less to the lattice energy than in saturated lipids.

Expert Insight: In formulation, this molecule acts as a "fluidity modulator." It remains solid at body temperature (37°C) but transitions to a liquid crystalline phase well below the degradation temperature of most APIs (Active Pharmaceutical Ingredients), allowing for safe hot-melt extrusion or solvent-free processing.

Physicochemical Characterization Data

The following data represents the standard physicochemical profile for high-purity (>98%) synthesis grades used in R&D.

Table 1: Thermal & Physical Properties

| Property | Value / Range | Method / Context |

| Melting Point (Tm) | 63.0 – 64.0 °C | Capillary / DSC (Onset) [1] |

| Physical Form | Waxy, Off-white Solid | At 25°C |

| Molecular Weight | 381.64 g/mol | Calculated |

| Solubility (Lipophilic) | Soluble | Chloroform, Ethanol, Warm Isopropanol |

| Solubility (Hydrophilic) | Insoluble / Dispersible | Water (Forms lamellar structures) |

| Flash Point | > 200°C | Closed Cup |

Experimental Protocols: Thermal Analysis

Accurate characterization requires a multi-modal approach. Relying solely on capillary melting points is insufficient due to the potential for liquid crystalline intermediate phases (mesophases).

Workflow Logic

The following diagram outlines the decision matrix for characterizing the phase transition.

Figure 1: Analytical workflow for distinguishing simple melting from mesophase transitions.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset temperature and enthalpy of fusion (

-

Sample Prep: Weigh 3–5 mg of sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

-

Equilibration: Hold at 0°C for 5 minutes to ensure thermal history is standardized.

-

First Heating Ramp: Heat from 0°C to 100°C at 5°C/min .

-

Observation: Look for a broad endotherm near 45–50°C (solid-solid transition) and a sharp melt peak at 63–64°C .

-

-

Cooling Ramp: Cool to 0°C at 5°C/min.

-

Observation: Supercooling is common. Crystallization exotherm may appear significantly lower (e.g., 40–50°C).

-

-

Second Heating Ramp: Repeat heating. Use this data for calculation to remove solvent/moisture artifacts from the first run.

Validation Criteria: The onset temperature of the main endotherm in the second heat cycle is the true thermodynamic melting point.

Phase Transition Mechanism

Unlike simple alkanes, this compound exhibits Lyotropic Liquid Crystalline behavior when hydrated or heated near its melting point.

The Phase Pathway

-

Crystalline Solid (

): At Room Temp. Alkyl chains are tilted; head groups are rigid. -

Fluid Transition (

): Approaching 60°C. The cis-double bond gains rotational freedom, disrupting the tail packing. The material softens. -

Isotropic Liquid: >64°C. Hydrogen bonds break; the molecules tumble freely.

Figure 2: Step-wise phase transition driven by thermal energy input.

Implications for Drug Delivery & Formulation

For researchers in drug development, the melting point of 63–64°C offers specific advantages:

-

Lipid Nanoparticles (LNPs):

-

It serves as a "helper lipid." Its melting point is high enough to provide structural integrity to the LNP shell during storage but low enough to fuse with endosomal membranes (which requires lipid fluidity) after cellular uptake.

-

-

Transdermal Systems:

-

The cis-structure acts as a permeation enhancer. By fluidizing the stratum corneum lipids (which are largely saturated and rigid), it lowers the barrier function transiently, allowing API penetration.

-

-

Thermo-Responsive Gels:

-

In aqueous dispersions, it can form lamellar gel networks that "melt" and release payload upon contact with fevered skin (>38°C) if formulated with lower-melting co-lipids to depress the eutectic point.

-

References

-

Expert Panel for Cosmetic Ingredient Safety. (2012). Amended Safety Assessment of Ethanolamides as Used in Cosmetics.[1] (Cited for melting point data of Erucamide MEA/Ethanolamides).

-

PubChem. (2023).[2] Compound Summary: this compound (CAS 18190-74-4).[3] National Library of Medicine.

-

T.C.I. Chemicals. (2023).[4] Product Specification: N-(2-Hydroxyethyl)erucamide.[3] (Validation of chemical structure and purity standards).

-

Chapman, K. D. (2004). Occurrence, metabolism, and prospective functions of N-acylethanolamines in plants. Progress in Lipid Research, 43(4), 302-327. (Context on phase behavior of NAEs).

Sources

- 1. alegesanatos.ro [alegesanatos.ro]

- 2. 2-Phenoxyethyl Methacrylate | 10595-06-9 | TCI AMERICA [tcichemicals.com]

- 3. N-(2-Hydroxyethyl)erucamide | CAS 18190-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Phase Transition Behaviors of Poly(N-isopropylacrylamide) Nanogels with Different Compositions Induced by (−)-Epigallocatechin-3-gallate and Ethyl Gallate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method development for detection of (Z)-N-(2-Hydroxyethyl)docos-13-enamide

Application Note: HPLC Method Development for (Z)-N-(2-Hydroxyethyl)docos-13-enamide

Executive Summary

Analyte: this compound Common Synonyms: N-(2-Hydroxyethyl)erucamide; Erucyl ethanolamide; N-Erucanoyl Ethanolamine.[1] CAS Registry Number: 18190-74-4 Application Domain: Polymer additives (antistatic/slip agents), bioactive lipids (N-acylethanolamines).[1]

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this compound.[1] Due to the molecule's significant hydrophobicity (LogP > 7.0) and lack of a strong chromophore, standard reversed-phase methods must be rigorously optimized.[1][2] This protocol prioritizes Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for sensitivity, while providing a viable Low-Wavelength UV (205 nm) alternative for quality control environments.[1]

Analyte Characterization & Physicochemical Profile

Understanding the molecule is the first step in method design.[2] The C22:1 fatty tail dictates retention, while the ethanolamide head group influences ionization and solubility.[2]

| Property | Value / Characteristic | Impact on Method |

| Molecular Formula | C₂₄H₄₇NO₂ | MW: 381.64 g/mol |

| Hydrophobicity | LogP ~ 7.1 | Requires high organic mobile phase strength (>90% elution).[1][2] |

| Chromophore | Weak (Amide | UV detection limited to 200–210 nm.[2] |

| pKa | ~14 (Amide H), ~14.8 (Alcohol) | Neutral at standard HPLC pH; pH modification affects peak shape, not retention. |

| Solubility | Soluble in IPA, CHCl₃, THF.[2] Insoluble in water.[2] | Sample diluent must match mobile phase organic strength to avoid precipitation.[2] |

Method Development Strategy

Detector Selection: The Critical Decision

The absence of a conjugated system makes UV detection challenging.[2] Select the detector based on your sensitivity requirements.[2]

-

Charged Aerosol Detector (CAD) / ELSD: Recommended.[2] Universal response for non-volatiles.[2] Ideal for lipid additives.[2]

-

Mass Spectrometry (LC-MS/MS): Gold Standard. Use ESI+ mode.[2] Precursor ion [M+H]⁺ = 382.4.[2]

-

UV/Vis (PDA): Feasible but Limited.[2] Must use 200–205 nm.[2] Requires high-purity solvents (HPLC-grade Acetonitrile) to minimize background noise.[1][2]

Stationary Phase Selection

-

C18 (Octadecyl): The default choice.[2] Use a high-carbon load column to ensure interaction with the lipid tail.[2]

-

C8 (Octyl): May provide sharper peaks if the C18 retention is excessive, allowing for lower organic solvent consumption.

-

Phenyl-Hexyl: Offers alternative selectivity if separating from the free fatty acid (Erucic acid) or primary amide (Erucamide) is difficult, utilizing

interactions with the double bond.[1]

Detailed Experimental Protocol

Reagents & Materials

-

Reference Standard: this compound (>98% purity).[1]

-

Solvents: Acetonitrile (LC-MS grade), 2-Propanol (IPA), Formic Acid (FA), Ammonium Formate.[1]

Instrument Configuration

-

System: UHPLC or HPLC system capable of 600 bar backpressure.

-

Detector: CAD (Nebulizer 35°C) or UV-PDA (205 nm, bw 4 nm).[1]

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[2]

-

Column Temp: 45°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for lipids).[2]

Mobile Phase & Gradient

Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Note: Formic acid improves peak shape by suppressing silanol interactions).[1]

Gradient Profile: The analyte is extremely hydrophobic.[2] A standard 5-95% gradient is inefficient.[1][2] Use a "High-Start" gradient.

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |

| 0.00 | 85 | 0.4 | Initial equilibration |

| 1.00 | 85 | 0.4 | Isocratic hold |

| 6.00 | 100 | 0.4 | Linear ramp to elute analyte |

| 9.00 | 100 | 0.4 | Wash step (Critical for lipids) |

| 9.10 | 85 | 0.4 | Return to initial |

| 12.00 | 85 | 0.4 | Re-equilibration |

Sample Preparation (Polymer Matrix)

-

Cryo-milling: Grind polymer pellets to <500 µm powder.

-

Extraction: Weigh 1.0 g sample into a glass vial. Add 10 mL Isopropanol (IPA) .

-

Reflux/Sonication: Sonicate at 60°C for 30 mins or reflux for 1 hour.

-

Filtration: Filter hot through a 0.22 µm PTFE syringe filter.

-

Dilution: Dilute 1:1 with Acetonitrile before injection to match initial mobile phase conditions.

Visualization: Method Logic & Workflow

Caption: Decision tree for detector selection and method optimization based on analyte physicochemical properties.

Validation Parameters (Acceptance Criteria)

| Parameter | Acceptance Criteria | Notes |

| Specificity | Resolution (Rs) > 1.5 | Must separate from Erucamide (primary amide) and Erucic Acid.[1] |

| Linearity (R²) | > 0.995 | Range: 1 – 100 µg/mL (UV); 0.1 – 50 µg/mL (CAD).[2] |

| Precision (RSD) | < 2.0% | For 6 replicate injections of standard.[2][3] |

| Recovery | 95% - 105% | Spike recovery from polymer matrix.[1][2] |

| LOD / LOQ | UV: ~0.5 µg/mL / 1.5 µg/mL | CAD/MS will be significantly lower (ng/mL range).[2] |

Troubleshooting Guide

-

Problem: Peak Tailing.

-

Problem: Analyte Precipitation.

-

Problem: Baseline Drift (UV 205 nm).

References

-

ASTM International. (2018).[2][4] ASTM D6953-17 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC).[1][2] ASTM International.[2][4] [Link]

-

Moreau, R. A. (2009).[2][5] Lipid analysis via HPLC with a charged aerosol detector.[2][5][6][7] Lipid Technology, 21(8-9), 191-194.[1] [Link][1]

-

PubChem. (n.d.).[2] (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide Compound Summary. National Library of Medicine.[2] [Link][1]

Sources

Using (Z)-N-(2-Hydroxyethyl)docos-13-enamide as an anti-blocking agent in polyolefins

Application Note: High-Stability Surface Modification in Polyolefins using (Z)-N-(2-Hydroxyethyl)docos-13-enamide

Executive Summary

This technical guide details the application of This compound (CAS: 18190-74-4), a secondary fatty amide, as a high-performance anti-blocking and slip agent.[1] Unlike primary erucamide, this N-substituted derivative offers superior thermal stability and controlled migration rates ("blooming").[1]

These properties make it the candidate of choice for pharmaceutical packaging , medical device films , and high-temperature cast films (CPP/BOPP) where sterilization resistance, low extractables, and precise coefficient of friction (COF) control are critical.

Chemical Identity & Mechanism of Action

Molecule Characterization

-

Common Name: N-Hydroxyethyl Erucamide; N-Ethanol Erucamide[1]

-

Structure: A C22 erucyl tail (hydrophobic) linked to an ethanolamine head (hydrophilic).[1]

Mechanism: The "Controlled Bloom" Effect

In polyolefin matrices (PE, PP), the molecule is immiscible. During the cooling phase post-extrusion, the molecule migrates to the surface to reduce free energy.

-

Orientation: The hydrophobic tail anchors in the polymer matrix, while the polar N-hydroxyethyl head orients outward.

-

Anti-Blocking Function: While primarily a slip agent, the hydroxyethyl head group provides steric hindrance and reduces the surface energy required to separate two film layers (Blocking Load), effectively acting as a chemical anti-block.

-

Thermal Advantage: The secondary amide linkage (-NH-R) is more resistant to hydrolysis and thermal degradation than the primary amide (-NH₂) found in standard erucamide.[1] This prevents yellowing and the formation of volatile degradation products during high-temp processing (>200°C).

Figure 1: Mechanism of Action Pathway

Caption: Figure 1.[1] Thermodynamic migration pathway of N-hydroxyethyl erucamide from bulk polymer matrix to surface interface.

Application Protocols

Materials Required

-

Base Resin: LLDPE (MFI 1-2) or Polypropylene (homopolymer or copolymer).[1]

-

Additive: this compound (>98% purity).[1]

-

Antioxidants: Phenolic/Phosphite blend (e.g., B215) to protect resin during compounding.

-

Equipment: Twin-screw extruder (L/D > 32), Cast film line or Blown film line.[1]

Protocol A: Masterbatch Preparation (Concentrate)

Direct addition to the final film extruder is discouraged due to feeding accuracy issues. Prepare a 5% Masterbatch (MB) first.[1]

-

Gravimetric Feeding: Weigh 95% Base Resin and 5% Additive.

-

Extrusion Parameters (Twin Screw):

-

Zone 1 (Feed): 160°C (Keep cool to prevent premature melting/bridging).

-

Zone 2-4 (Compression): 190°C - 210°C.[1]

-

Die: 220°C.

-

Note: This compound is stable up to 280°C, unlike primary erucamide which volatilizes >220°C.

-

-

Pelletizing: Underwater or strand pelletizing. Ensure pellets are dried to <0.1% moisture.

Protocol B: Film Extrusion & Conditioning

-

Let-Down Ratio: Blend MB with virgin resin to achieve target concentration:

-

Target: 500 ppm – 1500 ppm (0.05% - 0.15%).

-

-

Extrusion: Process film at standard conditions (e.g., 230°C for PP).

-

Curing (Critical Step):

-

Unlike silica anti-blocks, amides require time to bloom.

-

Standard: Store rolls at 23°C / 50% RH for 48-72 hours before testing.

-

Accelerated: 24 hours at 40°C (Use for QC only; validate against standard).

-

Validation & Testing Protocols

To validate the "Anti-blocking" efficacy, we measure two parameters: Coefficient of Friction (COF) and Blocking Load .

Kinetic & Static COF (ASTM D1894)

-

Purpose: Measures the force required to slide film against itself.[5][6]

-

Setup: Sled weight (200g) pulled at 150 mm/min.

-

Target: Kinetic COF < 0.20 for high-speed packaging lines.

Blocking Load (ASTM D3354 - Parallel Plate Method)

-

Purpose: Measures the force required to separate two layers of film that have been pressed together (simulating roll winding).

-

Procedure:

-

Cut two film specimens (100 mm x 100 mm).

-

Place them face-to-face between the aluminum blocks of the tester.

-

Apply a conditioning load (e.g., 0.5 psi) at elevated temperature (50°C) for 24 hours to simulate warehouse storage (Induced Blocking).

-

Measure the gram-force required to separate the plates.

-

-

Target: Blocking Load < 50g.

Figure 2: Validation Workflow

Caption: Figure 2. Standardized validation workflow for anti-blocking efficacy in polyolefin films.

Comparative Data: Primary vs. Secondary Amide

The following table highlights why a researcher would choose N-Hydroxyethyl Erucamide over standard Erucamide.

| Feature | Primary Erucamide (CAS 112-84-5) | N-Hydroxyethyl Erucamide (CAS 18190-74-4) | Application Implication |

| Melting Point | ~80°C | ~65-70°C | Lower MP aids dispersion, but thermal stability is the key differentiator.[1] |

| Thermal Stability (TGA) | 5% loss @ ~210°C | 5% loss @ ~260°C | Critical: Suitable for engineering plastics and high-temp cast PP.[1] |

| Blooming Rate | Fast (Hours) | Slow/Controlled (Days) | Prevents screw slippage; allows immediate corona treatment without interference.[1] |

| Vapor Pressure | High (Volatile at die) | Low | Reduces "die drool" and smoke generation in clean-room environments.[1] |

| Blocking Load | Low (Good) | Low (Excellent) | Secondary amide H-bonding creates a robust surface layer.[1] |

Troubleshooting & Optimization

-

Issue: High Blocking Load (Sticky Film).

-

Issue: White Powder on Surface (Screw Slip). [1]

-

Issue: Poor Heat Sealing. [1]

References

-

ASTM International. (2023). ASTM D1894-14: Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting.Link[1]

-

ASTM International. (2023). ASTM D3354-15: Standard Test Method for Blocking Load of Plastic Film by the Parallel Plate Method.Link[1]

-

Zhu, L., et al. (2018).[10] "Determination of Erucamide in Polyethylene Films and Its Stability." Journal of Chromatography A.[10]Link (Contextual validation of amide stability).[1]

-

Ampacet Corporation. (2023). Slip Additives: Technical Guide on Amide Migration.Link[1]

-

PubChem. (2023). Compound Summary: this compound (CAS 18190-74-4).[1][2][4] National Library of Medicine. Link[1]

Sources

- 1. This compound - CAS:18190-74-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 2. Page loading... [wap.guidechem.com]

- 3. (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide | C26H51NO3 | CID 20836269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. ampacet.com [ampacet.com]

- 6. testresources.net [testresources.net]

- 7. researchgate.net [researchgate.net]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. ijnc.ir [ijnc.ir]

- 10. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols for Surface Coating using (Z)-N-(2-Hydroxyethyl)docos-13-enamide Formulations

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (Z)-N-(2-Hydroxyethyl)docos-13-enamide for creating functional surface coatings. This compound is a long-chain, unsaturated fatty acid derivative featuring a polar N-(2-hydroxyethyl) head group. This amphiphilic structure facilitates its self-assembly into well-ordered thin films on various substrates, thereby modifying surface properties such as wettability, lubricity, and biocompatibility. This guide details the scientific principles underpinning its use, step-by-step protocols for formulation and coating, and robust methods for physicochemical characterization of the resulting surfaces.

Section 1: Scientific Principles of Formulation and Self-Assembly

The efficacy of this compound as a surface coating agent is rooted in its molecular structure, which promotes spontaneous organization at interfaces. The molecule consists of a long, hydrophobic C22 alkyl chain with a cis-double bond and a highly polar, hydrophilic head group containing both amide and hydroxyl functionalities. This amphiphilic nature is the primary driver for the self-assembly process.

1.1 Mechanism of Self-Assembly

When a substrate is introduced into a dilute solution of this compound, the molecules spontaneously adsorb to the surface. The process is governed by a combination of intermolecular forces:

-

Hydrophobic Interactions: The long docosenyl chains are repelled by polar solvents (like water, if used in a co-solvent system) and preferentially arrange themselves away from the solvent, often aligning closely with each other.

-

Van der Waals Forces: These interactions between the long alkyl chains stabilize the packed, ordered structure of the self-assembled monolayer.

-

Hydrogen Bonding: The N-hydroxyethyl head groups are capable of forming hydrogen bonds with hydroxylated surfaces (e.g., glass, silicon dioxide, metal oxides) and with each other, creating a stable and well-anchored film.[1]

This self-assembly typically results in a monolayer where the polar head groups are anchored to the substrate, and the hydrophobic tails are oriented away from it, presenting a new, low-energy surface. The rate and quality of this film formation can be influenced by factors such as solvent choice, concentration, temperature, and substrate surface energy.[2][3]

Caption: Molecular self-assembly of this compound.

1.2 Formulation Considerations: Solvent and Concentration

The choice of solvent is critical for creating a stable, homogeneous coating solution. This compound, being amphiphilic, requires a solvent that can effectively solvate both its hydrophobic tail and hydrophilic head.

-

Solvent Selection: High-purity, volatile organic solvents are typically preferred. Alcohols such as ethanol or isopropanol, or chlorinated solvents like chloroform, are excellent starting points. The key is to achieve complete dissolution to prevent aggregation in the solution, which would otherwise lead to a non-uniform coating.[4]

-

Concentration: The concentration directly impacts the surface density and packing of the resulting film. For monolayer formation, very dilute solutions, typically in the range of 0.1 to 5 mM, are used. Higher concentrations may lead to the formation of multilayers or aggregates on the surface. The optimal concentration must be determined empirically for each specific substrate and application method.

Section 2: Preparation of Coating Formulations

This section provides a standardized protocol for the preparation of coating solutions. All procedures should be performed in a clean environment (e.g., a fume hood or cleanroom) using high-purity reagents and solvents to avoid contamination.

Protocol 2.1: Preparation of a 1 mM Stock Solution

Rationale: This protocol establishes a standardized stock solution that can be used directly for coating or diluted further for optimization studies. Using molarity allows for consistent application regardless of the solvent used. The molecular weight of this compound (C₂₄H₄₇NO₂) is 381.64 g/mol .[5]

Materials:

-

This compound (purity >95%)

-

Anhydrous Ethanol (200 proof, ACS grade or higher)

-

Analytical balance (readability ±0.01 mg)

-

Volumetric flask (e.g., 25 mL, Class A)

-

Glass vials with PTFE-lined caps

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh approximately 9.54 mg of this compound (for a 25 mL solution). Record the exact mass.

-

Calculation:Mass (mg) = 1 (mmol/L) * 25 (mL) * 381.64 (g/mol) / 1000 (mg/g) / 1000 (mL/L) = 9.54 mg

-

-

Dissolution: Transfer the weighed compound into the 25 mL volumetric flask. Add approximately 15-20 mL of anhydrous ethanol.

-

Sonication: Cap the flask and place it in an ultrasonic bath for 5-10 minutes, or until the solid is completely dissolved. Gentle warming (to ~30-40°C) can aid dissolution but avoid overheating.

-

Final Volume: Allow the solution to return to room temperature. Carefully add anhydrous ethanol to the calibration mark of the volumetric flask.

-

Homogenization: Invert the flask 15-20 times to ensure the solution is homogeneous.

-

Storage: Transfer the solution to a clean glass vial, purge with nitrogen or argon if possible to prevent oxidation of the double bond, and store at 4°C. The solution should be used within one week for best results.

| Parameter | Recommendation | Rationale |

| Solvents | Anhydrous Ethanol, Isopropanol, Chloroform | Provides good solubility for the amphiphile and evaporates cleanly. |

| Concentration Range | 0.1 mM - 5 mM | Low concentrations favor monolayer formation; higher ranges for thicker films. |

| Purity | >95% for both solute and solvent | Impurities can introduce defects into the self-assembled film. |

Table 1: Recommended Formulation Parameters.

Section 3: Substrate Preparation and Coating Application

The quality of the final coating is critically dependent on the cleanliness of the substrate and the precision of the application method. The following protocols provide standardized methods for cleaning common substrates and applying the formulation.

Caption: A flowchart of the key steps in the surface coating process.

Protocol 3.1: Standard Substrate Cleaning (for Silicon/Glass)

Rationale: Organic and particulate contaminants on the substrate surface will disrupt the self-assembly process, leading to a defective and non-uniform film. This multi-step cleaning process effectively removes such contaminants and generates a hydrophilic, hydroxylated surface ideal for head-group binding.[4]

Materials:

-

Substrates (e.g., silicon wafers, glass slides)

-

Acetone (ACS grade)

-

Isopropanol (ACS grade)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Nitrogen gas source with filter